molecular formula C7H13NO B3332593 6-Oxaspiro[2.5]octan-1-amine CAS No. 909406-68-4

6-Oxaspiro[2.5]octan-1-amine

Cat. No. B3332593
CAS RN: 909406-68-4
M. Wt: 127.18
InChI Key: DZKJNOMPBWITCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxaspiro[2.5]octan-1-amine is a chemical compound with the molecular formula C7H13NO . It is also known by its IUPAC name 6-oxaspiro [2.5]oct-1-ylmethanamine . The compound is available in the form of a white to brown powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C7H13NO . The InChI code for this compound is 1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive and hygroscopic . The molecular weight of the compound is 163.65 when it is in the form of a hydrochloride .

Safety and Hazards

6-Oxaspiro[2.5]octan-1-amine can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

6-oxaspiro[2.5]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJNOMPBWITCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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